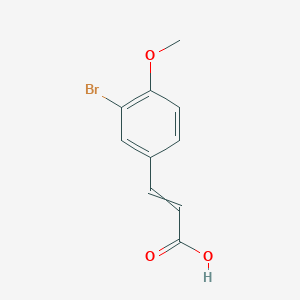

3-Bromo-4-methoxycinnamic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxycinnamic acid derivatives involves regioselective bromination techniques that result in high yields. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was synthesized through the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. This process highlights the efficiency of bromination methods in introducing bromo groups to methoxycinnamic acid derivatives (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has been performed using DFT studies at the B3LYP/6-311++G(d,p) level. These studies provide insights into the optimized parameters, molecular electrostatic potential surfaces, and HOMO-LUMO band gaps. Such analyses are crucial for understanding the reactivity and stability of the compound under various conditions, including the influence of solvation (Yadav et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-4-methoxycinnamic acid derivatives can lead to the formation of various products under specific conditions. For example, 4-methoxycinnamic acid-3'-methylbutyl ester underwent UV irradiation to yield cycloaddition and Diels-Alder adducts. Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Schrader, Jakupovic, & Baltes, 1994).

Physical Properties Analysis

The physical properties of cinnamic acid derivatives, such as solubility, crystallinity, and liquid crystal properties, are significant for their application in material science and biomedical fields. For instance, the synthesis and properties of coumaric acid derivative homo-polymers revealed the solubility hierarchy and crystallinity levels, which are vital for their use as thermotropic polymers with cell adhesion controllable features (Thi et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and potential energy profiles of methoxycinnamic acids, have been extensively studied. Such analyses provide a comprehensive understanding of the stability, reactivity, and electronic interactions of these compounds, which are essential for their application in chemical synthesis and material science (Arjunan et al., 2016).

Scientific Research Applications

Antioxidant Properties and Biological Activities : Ferulic acid (4-hydroxy-3-methoxycinnamic acid), closely related to 3-Bromo-4-methoxycinnamic acid, is known for its antioxidant properties. This natural product offers beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases (Silva & Batista, 2017).

Analytical Methodologies for Quantification : The quantification of ferulic acid and its oligomers is crucial due to its high antioxidant properties and potential applications in food, health, and cosmetic industries. Various analytical methodologies have been developed for this purpose (Barberousse et al., 2008).

Cancer Research : Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid has been found to inhibit proliferation and induce apoptosis in human breast cancer cells, highlighting its potential as a chemotherapeutic agent (Hamdan et al., 2013).

Photochemical Reaction Products : The photochemical reaction of 4-methoxycinnamic acid-3'-methylbutyl ester, a derivative, leads to the formation of various products, underlining the compound's potential in chemical syntheses (Schrader et al., 1994).

Therapeutic Applications : Ferulic acid has therapeutic applications in treating diabetes, cancer, pulmonary, and cardiovascular diseases due to its anti-oxidant and anti-inflammatory action. It also exhibits a range of biological activities like anticarcinogenic, antiallergic, antimicrobial, antiviral, hepatoprotective, and more (Babbar et al., 2021).

Nutraceutical Applications : p-Methoxycinnamic acid (p-MCA) from plant origin has been extensively tested for therapeutic and nutraceutical applications. It exhibits biologically useful properties, including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Safety And Hazards

The safety data sheet for 4-Bromo-3-methoxycinnamic acid, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions of research on 3-Bromo-4-methoxycinnamic acid could involve further exploration of its synthesis and potential applications. For instance, it has been shown to be an excellent building block for the synthesis of complex compounds , suggesting potential uses in organic synthesis and the production of fine chemicals and pharmaceutical intermediates .

properties

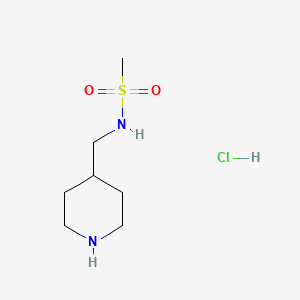

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHCKJFXUYPZAO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methoxycinnamic acid | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)